tcpN protein

Structural biology Anti-virulence drug discovery Allosteric regulation

The tcpN protein (CAS 147979-50-8), also designated ToxT, is a 276-residue, 31.89 kDa AraC/XylS-family transcriptional regulator that serves as the terminal master virulence activator of Vibrio cholerae, the gram-negative pathogen responsible for the diarrheal disease cholera. Encoded within the tcp gene cluster on the Vibrio Pathogenicity Island (VPI), ToxT directly activates transcription of the genes encoding cholera toxin (CT, ctxAB) and the toxin-coregulated pilus (TCP, tcpA), the two primary virulence factors essential for intestinal colonization and disease pathogenesis.

Molecular Formula C7H2F2N2O2
Molecular Weight 0
CAS No. 147979-50-8
Cat. No. B1177634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametcpN protein
CAS147979-50-8
SynonymstcpN protein
Molecular FormulaC7H2F2N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tcpN Protein (ToxT) CAS 147979-50-8: Master Virulence Regulator of Vibrio cholerae for Anti-Virulence Drug Discovery and Cholera Pathogenesis Research


The tcpN protein (CAS 147979-50-8), also designated ToxT, is a 276-residue, 31.89 kDa AraC/XylS-family transcriptional regulator that serves as the terminal master virulence activator of Vibrio cholerae, the gram-negative pathogen responsible for the diarrheal disease cholera [1]. Encoded within the tcp gene cluster on the Vibrio Pathogenicity Island (VPI), ToxT directly activates transcription of the genes encoding cholera toxin (CT, ctxAB) and the toxin-coregulated pilus (TCP, tcpA), the two primary virulence factors essential for intestinal colonization and disease pathogenesis [2]. Unlike upstream regulators ToxR/S and TcpP/H that integrate environmental signals at the membrane, ToxT functions as the ultimate cytosolic DNA-binding activator that converts regulatory inputs into coordinated virulence gene expression [3]. The N-terminal domain of ToxT contains a unique cupin-like fold (Pfam PF22404) that mediates dimerization and harbors a buried hydrophobic pocket that binds host-derived unsaturated fatty acids (UFAs) as negative allosteric effectors, while the C-terminal domain contains two helix-turn-helix DNA-binding motifs characteristic of the AraC family [4].

Why tcpN Protein (ToxT) Cannot Be Functionally Replaced by Other AraC-Family Virulence Regulators


Although ToxT shares the conserved C-terminal AraC-type helix-turn-helix DNA-binding domain with homologs such as Rns (ETEC), VirF (Shigella/Yersinia), and HilD (Salmonella), substitution is precluded by several non-interchangeable features. The N-terminal regulatory domain of ToxT belongs to a distinct cupin-like fold (Pfam PF22404) not found in Rns, VirF, or AraC, and it uniquely co-purifies with the endogenous 16-carbon monounsaturated fatty acid cis-palmitoleate buried in its hydrophobic pocket [1]. Sequence identity between ToxT and its closest homologs is limited: only 27% identity (42% coverage) to Rns and 28% identity (84% coverage) to VirF from S. flexneri, with the N-terminal domain sharing little sequence homology with the AraC N-terminus [2]. Furthermore, ToxT integrates a distinct set of host environmental signals — it is simultaneously negatively regulated by bile UFAs that directly impair monomeric DNA binding and positively modulated by bicarbonate that enhances binding affinity, a dual-input regulatory logic not described for Rns or VirF [3]. The synthetic inhibitor virstatin inhibits ToxT dimerization but affects DNA binding only at promoters with two ToxT binding sites, whereas UFAs inhibit binding at all promoter architectures — a mechanistic bifurcation that reveals ToxT-specific regulatory surfaces absent from other AraC virulence regulators [4].

Quantitative Differentiation Evidence for tcpN Protein (ToxT) for Scientific Procurement and Assay Design


ToxT N-Terminal Cupin-Like Domain Harbors a Buried Endogenous cis-Palmitoleate Ligand Not Found in AraC, Rns, or VirF

The 1.9 Å crystal structure of ToxT (PDB 3GBG) revealed an unexpected feature: a completely buried and solvent-inaccessible 16-carbon monounsaturated fatty acid, cis-palmitoleate, bound within a hydrophobic pocket in the N-terminal cupin-like domain [1]. By contrast, the N-terminal domain of E. coli AraC binds the carbohydrate arabinose as its effector ligand, and the 3 Å structure of the closest homolog Rns revealed bound decanoic acid (a 10-carbon saturated fatty acid) in a pocket that is structurally analogous but not identical [2]. The ToxT N-terminal domain belongs to a distinct Pfam family (PF22404, 'ToxT N-terminal cupin-like domain'), whereas the AraC N-terminal domain is classified under a different cupin family. Sequence identity between the ToxT and AraC N-terminal domains is low; the ToxT N-terminus shares little primary sequence homology with the AraC N-terminus, though they share predicted secondary and tertiary structural similarities [3]. The endogenous co-purification of cis-palmitoleate with recombinant ToxT expressed in E. coli indicates that this ligand binds with high affinity during protein folding and is not an artifact of exogenous addition [1].

Structural biology Anti-virulence drug discovery Allosteric regulation

Linoleic Acid Reduces ToxT DNA Binding Affinity Across All Promoter Architectures, Whereas Virstatin Affects Only Two-Site Promoters

Electrophoretic mobility shift assays (EMSAs) directly compared the effects of the physiological inhibitor linoleic acid (UFA) and the synthetic inhibitor virstatin on ToxT DNA binding at four distinct virulence promoter architectures. Linoleic acid increased the equilibrium dissociation constant (KD) at every promoter tested: PtcpA (KD from 296.9 nM to 452.6 nM, ~1.5-fold decrease in affinity), PctxAB direct-repeat toxboxes (KD from 4.436 nM to 10.05 nM, ~2.3-fold), PtagA inverted-repeat toxboxes (KD from 4.078 nM to 27.78 nM, ~6.8-fold), and PaldA single toxbox (KD from 11.25 nM to 48.67 nM, ~4.3-fold) [1]. Critically, virstatin affected DNA binding only at promoters containing two ToxT binding sites (e.g., PctxAB, PtagA) and had no significant effect on single-toxbox promoters (e.g., PaldA), consistent with its demonstrated mechanism of inhibiting ToxT dimerization rather than monomer-DNA interaction [1]. This represents a direct, assay-verified mechanistic bifurcation: UFAs inhibit monomeric ToxT-DNA binding regardless of toxbox number, while virstatin selectively impairs dimerization-dependent binding at dual-site promoters [1].

Anti-virulence mechanism Transcriptional regulation Inhibitor selectivity

Bicarbonate Enhances ToxT DNA Binding Affinity by Up to 2-Fold Across Multiple Virulence Promoters

Bicarbonate, a physiologically abundant ion in the upper small intestine, significantly enhances ToxT binding affinity at all tested virulence promoters. Quantitative EMSA analysis demonstrated that 36 mM bicarbonate reduced the KD of MBP-ToxT for PtcpA from 287.9 nM to 145.3 nM (2.0-fold increase in affinity), for PctxAB from 328.7 nM to 231.4 nM (~1.4-fold), and for PaldA from 173.7 nM to 113.9 nM (~1.5-fold) [1]. This effect was shown to be ToxT-dependent in vivo: bicarbonate stimulation of tcpA and ctxAB expression was abolished in a ΔtoxT strain [2]. In contrast, no comparable bicarbonate-mediated enhancement of DNA binding has been reported for the AraC-family homologs Rns, VirF, or HilD, making this a ToxT-specific regulatory input that reflects its unique role as the terminal integrator of host intestinal signals in the V. cholerae virulence cascade [3]. The bicarbonate effect is additive to, rather than competitive with, UFA-mediated inhibition, indicating distinct binding sites or allosteric pathways within ToxT [1].

Host-pathogen interaction Virulence gene activation Intestinal signal integration

ToxT Activates tcpA and ctx Promoters Through Mechanistically Distinct Modes Not Observed for Rns or VirF

ToxT employs mechanistically distinct activation strategies at its two primary target promoters — a feature with no described parallel in Rns or VirF. At the tcpA promoter, ToxT-dependent activation requires the C-terminal domain of the α-subunit (α-CTD) of RNA polymerase, whereas activation of the ctx promoter is α-CTD-independent [1]. Additionally, gel mobility shift competition assays demonstrated that H-NS has a higher relative binding affinity for the ctx promoter than for the tcpA promoter in vitro, and ToxT displaces H-NS from overlapping binding sites at ctx but not through the same mechanism at tcpA [1]. DNase I footprinting revealed two ToxT binding sites with different affinities in the ctx promoter (a high-affinity site and a low-affinity site around the −35 element), while ToxT binds to a single region (−84 to −41) at tcpA [2]. In contrast, the characterized regulons of Rns (ETEC) and VirF (Shigella) have not been shown to exhibit this intra-regulon mechanistic heterogeneity in RNA polymerase recruitment or nucleoid-protein antagonism, making this a ToxT-specific regulatory complexity [3].

Transcriptional activation mechanism Promoter-specific regulation RNA polymerase interaction

ToxT Crystal Structure Resolved to 1.9 Å — Over 1 Å Higher Resolution Than the Closest Homolog Rns at 3.0 Å

The ToxT structure (PDB 3GBG) was solved at 1.9 Å resolution, revealing atomic-level detail of the N-terminal cupin-like regulatory domain, the C-terminal AraC-type DNA-binding domain, and the buried cis-palmitoleate ligand [1]. A subsequent structure at 1.65 Å (PDB 4MLO) and the inhibitor-free active conformation at 2.5 Å (PDB 6P7R), along with the UFA-bound inhibited form at 1.80 Å (PDB 6P7R), provide a multi-state structural ensemble capturing both active and inhibited conformations [2]. In contrast, the closest structural homolog Rns was solved at only 3.0 Å resolution (PDB 6XIV), and structural information for VirF is limited to homology models based on ToxT and MarA templates rather than experimentally determined crystal structures [3]. The 1.9 Å ToxT structure provides unambiguous side-chain positioning and solvent structure throughout both domains, whereas at 3.0 Å the Rns structure provides only backbone-level detail with limited side-chain confidence, significantly constraining its utility for structure-based drug design [3].

Structural biology Structure-based drug design Protein crystallography

ToxT N106A and L114A Mutations Confer Resistance to Bile and Fatty Acid Inhibition with Enhanced Intestinal Colonization In Vivo

Comprehensive alanine-scanning mutagenesis of ToxT identified 19 N-terminal residues critical for dimerization and transcriptional activation. Among these, six alanine substitutions (including N106A and L114A) allowed ToxT to retain transcriptional activity even in the presence of inhibitory concentrations of bile, palmitoleic acid, and the synthetic inhibitor virstatin [1]. Critically, the N106A and L114A mutations enhanced N-terminal dimerization in a bacterial two-hybrid system reconstituted in V. cholerae, and strains carrying toxT-N106A and toxT-L114A colonized the infant mouse intestine at significantly higher levels than the wild-type strain — demonstrating that gain-of-function mutations in the N-terminal regulatory domain can overcome host-mediated virulence suppression [1]. This allele-specific inhibitor susceptibility was further corroborated by Lee et al. (2024), who showed that ToxT alleles differing by only two amino acids between V. cholerae strains exhibited discrete responses to UFAs and virstatin, with inhibitor efficacy varying by strain background and culture conditions [2]. In contrast, comprehensive allele-specific inhibitor resistance mapping has not been reported for Rns or VirF, making ToxT the most extensively characterized AraC-family virulence regulator with respect to resistance-conferring mutations [3].

Allele-specific inhibitor susceptibility In vivo colonization Dimerization modulation

Optimal Scientific and Industrial Application Scenarios for tcpN Protein (ToxT) CAS 147979-50-8


Structure-Based Anti-Virulence Drug Discovery Targeting the ToxT N-Terminal Fatty Acid Binding Pocket

The 1.9 Å crystal structure of ToxT (PDB 3GBG) with its buried cis-palmitoleate ligand provides an atomic-resolution template for fragment-based screening and rational design of small-molecule inhibitors that competitively or allosterically displace the endogenous fatty acid. The availability of multiple structural states — inhibited monomer (1.9 Å, PDB 3GBG; 1.80 Å, PDB 6P7R), active monomer (2.5 Å, PDB 6P7R), and SAXS-validated dimer-DNA model — enables structure-based drug design campaigns that are not feasible with the lower-resolution (3.0 Å) Rns structure or homology-modeled VirF [1]. The differential EMSA assay using single-toxbox (PaldA) vs. dual-toxbox (PctxAB) promoters, as established by Plecha & Withey (2015), can distinguish monomer-targeting from dimerization-targeting hits in a single experimental platform [2]. The panel of inhibitor-resistant mutants (N106A, L114A, F151A) provides validated tools for on-target specificity confirmation [3].

In Vitro Reconstitution of Host Signal Integration for Cholera Pathogenesis Studies

ToxT is uniquely positioned as the only AraC-family virulence regulator demonstrated to integrate both positive (bicarbonate) and negative (bile UFAs) host intestinal signals into graded DNA binding affinity changes. Researchers can use purified recombinant ToxT in EMSA-based assays to quantify KD shifts: bicarbonate enhances affinity up to 2-fold (PtcpA KD 287.9→145.3 nM), while linoleic acid reduces affinity 1.5- to 6.8-fold depending on promoter architecture [1]. This bidirectional, promoter-dependent modulation has not been demonstrated for Rns, VirF, or HilD, making ToxT the preferred model system for studying how enteric pathogens integrate opposing environmental cues at the level of a single transcriptional regulator [2]. The assay is compatible with high-throughput screening formats using fluorescence anisotropy or FRET-based DNA binding detection.

Dual-Reporter Functional Assays for Dissecting ToxT Transcriptional Activation Mechanisms

The mechanistically distinct activation of the tcpA promoter (α-CTD-dependent, single ToxT binding region) and ctx promoter (α-CTD-independent, dual ToxT binding sites of differing affinity) by ToxT enables a dual-reporter experimental design in E. coli or V. cholerae heterologous systems [1]. This allows simultaneous dissection of ToxT domain functions: N-terminal dimerization mutants (e.g., F151A) can be assessed for differential effects on tcpA vs. ctx activation, while C-terminal DNA-binding mutants (e.g., K203A, S249A) that cause differential promoter activation can be mapped to specific toxbox architectures [2]. This dual-promoter specificity is unique to ToxT among characterized AraC-family virulence regulators and provides a built-in internal control for structure-function studies that is not available with Rns or VirF [3].

Anti-Virulence Resistance Profiling Using Characterized ToxT Mutant Panels

The comprehensive alanine-scanning mutagenesis library of ToxT (267 of 276 residues analyzed) identified 48 positions where alanine substitution causes >90% reduction in transcriptional activation and 6 N-terminal positions (including N106A and L114A) that confer resistance to bile, palmitoleic acid, and virstatin inhibition [1]. This characterized mutant panel enables pharmaceutical researchers to profile lead anti-virulence compounds for resistance susceptibility: compounds that lose efficacy against N106A or L114A variants likely target the N-terminal dimerization interface, while compounds retaining activity against these mutants but losing activity against F151A may target the dimer interface through a distinct mechanism [1]. The allele-specific inhibitor susceptibility documented across V. cholerae strains differing by only two ToxT amino acids further supports the use of ToxT variant panels for preclinical resistance risk assessment [2].

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